GSK5750
Beschreibung
Eigenschaften
CAS-Nummer |
1312345-89-3 |
|---|---|
Molekularformel |
C16H12N4O2S |
Molekulargewicht |
324.35 |
IUPAC-Name |
4-[(Benzo[b]thien-2-ylmethyl)amino]-1-hydroxy-pyrido[2,3-d]pyrimidin-2(1H)-one |
InChI |
InChI=1S/C16H12N4O2S/c21-16-19-14(12-5-3-7-17-15(12)20(16)22)18-9-11-8-10-4-1-2-6-13(10)23-11/h1-8,22H,9H2,(H,18,19,21) |
InChI-Schlüssel |
JMKYKCCBXRBHQY-UHFFFAOYSA-N |
SMILES |
O=C1N(O)C2=NC=CC=C2C(NCC3=CC4=CC=CC=C4S3)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK5750; GSK-5750; GSK 5750; |
Herkunft des Produkts |
United States |
Discovery and Initial Characterization of Gsk5750
Identification of GSK5750 as a Novel HIV-1 RNase H Inhibitor
The ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial and, for a long time, underexplored target for antiviral intervention. This compound was identified as a novel inhibitor specifically targeting the RNase H active site of HIV-1 RT. researchgate.netresearchgate.netnih.govnih.gov This identification was significant because, despite the essential role of RNase H in viral replication, no approved therapeutics specifically target this enzymatic activity. unica.itasm.org
Chemical Class and Structural Features
This compound is characterized as a 1-hydroxy-pyridopyrimidinone analog. researchgate.netresearchgate.netnih.govnih.gov This chemical structure features motifs capable of chelating divalent metal ions, which is a common mechanism for inhibitors targeting the RNase H active site. researchgate.netnih.gov Specifically, this compound possesses two exocyclic oxygen atoms and one aromatic nitrogen atom involved in this chelation. researchgate.netnih.gov
Process of Hit Identification from Screening Campaigns
While the precise details of the initial screening campaign that yielded this compound are not extensively detailed in the provided results, the identification of novel scaffolds for HIV-1 RNase H inhibitors, including 5-amino substituted pyridopyrimidinone analogues, has arisen from virtual screening campaigns. unica.it The broader context of identifying RNase H inhibitors often involves high-throughput screening of compound libraries. acs.org The development of this compound as a 1-hydroxy-pyridopyrimidinone derivative was reported in 2014 by Beilhartz et al. as a novel HIV-1 RNase H active site inhibitor. researchgate.netresearchgate.net
Comparative Analysis with Established RNase H Inhibitor Prototypes
This compound has been comparatively analyzed with established RNase H inhibitor prototypes, notably β-thujaplicinol. researchgate.netresearchgate.netnih.gov β-thujaplicinol, a hydroxylated tropolone, was an earlier identified inhibitor of HIV-1 and HIV-2 RNases H, albeit with relatively weaker potency against HIV-1 RNase H and limited selectivity against human RNase H1. unica.itwikipedia.org
Comparative studies have shown that this compound exhibits significantly stronger potency against HIV-1 RT-associated RNase H activity compared to β-thujaplicinol. This compound demonstrated an IC₅₀ of 0.33 ± 0.11 µM, whereas β-thujaplicinol had an IC₅₀ of 3.8 ± 0.65 µM, indicating that this compound is approximately 12-fold more potent. researchgate.netresearchgate.netnih.gov
Furthermore, a key distinction lies in their dissociation kinetics from the HIV-1 RT enzyme. This compound dissociates from the RNase H active site more slowly than β-thujaplicinol. nih.govnih.govunica.it This ability of this compound to form a long-lasting complex with HIV-1 RT is considered potentially advantageous, as it may help overcome the challenge posed by the competing nucleic acid substrate for binding to the active site. nih.govnih.govunica.it While both inhibitors face obstacles in accessing the Mg²⁺ ions in the RNase H active site when the template-primer is already bound, the slower dissociation of this compound allows for more sustained inhibition, provided the enzyme-inhibitor complex is preformed. researchgate.netnih.govnih.gov In contrast, β-thujaplicinol appears to dissociate much more rapidly. nih.govnih.gov This difference in dissociation kinetics is likely attributed, in part, to the larger metal-chelating scaffold of this compound compared to β-thujaplicinol. nih.gov
Both this compound and β-thujaplicinol have shown weak or no significant inhibitory effect against Escherichia coli RNase H, suggesting a degree of selectivity for the viral enzyme. researchgate.netnih.govresearchgate.net Neither compound significantly inhibited the polymerase activity of HIV-1 RT at concentrations where RNase H inhibition was observed, indicating selectivity for the RNase H function. researchgate.netnih.gov
The comparative data highlight this compound as a more potent and kinetically favorable inhibitor of HIV-1 RNase H compared to the prototype β-thujaplicinol, suggesting its potential as a more promising scaffold for further development of antiviral drugs targeting this essential viral enzyme. nih.gov
Comparative Inhibition Data (HIV-1 RT-associated RNase H)
| Compound | IC₅₀ (µM) |
| This compound | 0.33 ± 0.11 |
| β-thujaplicinol | 3.8 ± 0.65 |
This table illustrates the difference in potency between this compound and β-thujaplicinol against HIV-1 RT-associated RNase H activity, based on reported IC₅₀ values. researchgate.netresearchgate.netnih.gov
Biochemical and Mechanistic Elucidation of Gsk5750 Action on Hiv 1 Rnase H
Detailed Enzymatic Inhibition Profile of GSK5750
This compound functions as an active site inhibitor of HIV-1 RT-associated RNase H. nih.govresearchgate.net Its inhibitory profile has been characterized through biochemical assays, demonstrating both potency and selectivity. researchgate.net
Potency and Selectivity for HIV-1 RT RNase H Activity
This compound significantly inhibits HIV-1 RT-associated RNase H activity. researchgate.net Studies have reported an IC50 value of 0.33 ± 0.11 µM for this compound against HIV-1 RNase H. researchgate.net This demonstrates a notable potency against the target enzyme. Compared to other RNase H inhibitors like β-thujaplicinol, this compound exhibits approximately 12-fold stronger potency. researchgate.net this compound binds to the free enzyme with an equilibrium dissociation constant (Kd) of approximately 400 nM. nih.govnih.govresearchgate.net While its association kinetics may be slow, this compound forms a long-lasting complex with HIV-1 RT, which is suggested to improve its effectiveness. nih.govnih.govresearchgate.net
Specificity Profile Against HIV-1 RT DNA Polymerase Activity
A crucial aspect of this compound's profile is its selectivity. Inhibition of HIV-1 RNase H by this compound is specific, with no significant effect observed on the DNA synthesis activity of HIV-1 RT. nih.govnih.govresearchgate.netresearchgate.net This high degree of selectivity for the RNase H function over the DNA polymerase function is observed even at concentrations up to 20 µM. researchgate.net This suggests that this compound primarily targets the RNase H active site and does not interfere substantially with the polymerase activity of the same enzyme. nih.govnih.govresearchgate.netresearchgate.net
Evaluation of Cross-Inhibition Against Orthologous RNase H Enzymes (e.g., Escherichia coli RNase H)
Studies have evaluated the inhibitory effect of this compound against RNase H enzymes from other organisms to assess its specificity. This compound does not inhibit the activity of Escherichia coli RNase H. nih.govnih.govresearchgate.netresearchgate.net This lack of significant inhibitory effect against the bacterial enzyme highlights the specificity of this compound for the HIV-1 RNase H, suggesting differences between the active sites of the viral and bacterial enzymes. nih.govnih.govasm.orgresearchgate.netresearchgate.net
Here is a summary of the enzymatic inhibition profile data:
| Enzyme/Activity | IC50 (µM) | Selectivity |
| HIV-1 RT RNase H | 0.33 ± 0.11 | Potent inhibition |
| HIV-1 RT DNA Polymerase | > 20 | No significant inhibition up to 20 µM |
| Escherichia coli RNase H | No significant inhibition | Highly selective against HIV-1 RNase H |
Understanding the Metal Ion Chelation Mechanism at the RNase H Active Site
This compound is understood to bind at the RNase H active site through a metal ion chelation mechanism. nih.govmedchemexpress.commcgill.ca This mechanism involves the interaction of the inhibitor with the essential divalent metal cofactors required for RNase H catalysis. researchgate.netmedchemexpress.comresearchgate.netnih.govwikipedia.orgatamankimya.com
Role of Divalent Metal Cofactors (Mg2+) in RNase H Catalysis
Divalent metal ions are essential for the catalytic activity of HIV-1 RNase H. nih.govnih.gov Magnesium ions (Mg2+) are considered the physiologically relevant cofactors, although the enzyme can also utilize other divalent cations like manganese (Mn2+). nih.govnih.gov The RNase H active site contains a conserved DEDD catalytic motif (Asp-443, Glu-478, Asp-498, Asp-549) that coordinates these metal ions. nih.govnih.gov While early crystal structures of HIV-1 RNase H showed one Mg2+ ion, more recent evidence and structures of related RNases H support a two-metal ion mechanism for catalysis. nih.gov In this model, one metal ion activates a water molecule for nucleophilic attack on the RNA phosphodiester bond, while the second metal ion helps stabilize the transition state and facilitates product release. nih.govebi.ac.uk The binding of divalent metal ions is important for stabilizing the structure of the isolated RNase H domain. acs.org
Experimental Evidence Supporting this compound's Metal Chelation Mechanism
Experimental evidence supports the mechanism by which this compound chelates metal ions at the RNase H active site. Similar to other active site inhibitors, this compound possesses structural motifs capable of chelating divalent metal ions, specifically featuring two exo-cyclic oxygen atoms and one aromatic nitrogen atom. nih.govresearchgate.net
Order-of-addition experiments have provided strong evidence for this mechanism. nih.govnih.govresearchgate.net Inhibition by this compound is observed when the inhibitor is pre-incubated with the enzyme and catalytic metal ions (Mg2+) before the nucleic acid substrate is added. nih.govnih.govresearchgate.net This indicates that this compound binds to the free enzyme in an Mg2+-dependent manner. nih.govnih.govresearchgate.net However, if the enzyme is pre-incubated with the nucleic acid substrate, this compound's access to the RNase H active site is significantly reduced, and inhibition is compromised. nih.govnih.govresearchgate.net This suggests that the bound nucleic acid substrate prevents this compound from accessing the Mg2+ ions in the active site. nih.gov This behavior is consistent with this compound binding directly to the metal ions within the active site, competing with the substrate for access to these essential cofactors. nih.govmcgill.ca
Kinetic Characterization of this compound Binding to HIV-1 RT
Understanding the kinetics of inhibitor binding to HIV-1 RT is crucial for evaluating its potential as a therapeutic agent. Studies have focused on characterizing the interaction between this compound and the enzyme, particularly concerning the RNase H domain. nih.gov
Determination of Equilibrium Dissociation Constant (Kd)
The equilibrium dissociation constant (Kd) provides a measure of the binding affinity between an inhibitor and its target enzyme. For this compound, the Kd for binding to HIV-1 RT has been determined. RNase H activity assays were conducted using a DNA/RNA primer/template substrate with a recessed 3'-primer end in the presence of varying concentrations of this compound. nih.gov Analysis of the resulting curves, specifically by plotting the maximum product (Ymax) against inhibitor concentration, yielded a Kd value for this compound of approximately 400 nM. nih.govnih.gov One study reported a specific Kd value of 386.5 ± 177.5 nM. nih.gov
Analysis of Association and Dissociation Rates of the this compound-RT Complex
The rates at which an inhibitor associates with and dissociates from its target enzyme are key kinetic parameters. Studies have investigated the association and dissociation kinetics of this compound with HIV-1 RT. nih.govnih.gov
The association rate of this compound binding to free enzyme was investigated by varying the pre-incubation time between the addition of the inhibitor to free enzyme and the initiation of the reaction with the substrate. nih.gov These experiments demonstrated that maximum inhibition by this compound was achieved only after approximately 8 minutes of pre-incubation, indicating that the binding of this compound to HIV-1 RT is a slow process. nih.gov
In contrast to inhibitors like β-thujaplicinol, which dissociates rapidly from HIV-1 RT, this compound forms a long-lasting complex with the enzyme. nih.govnih.govresearchgate.net The apparent rate of dissociation was determined by pre-forming the RT-GSK5750 complex, adding the RNA/DNA substrate, and monitoring the RNase H cleavage reaction over an extended period. nih.gov In the presence of this compound, 50% of the substrate remained uncleaved after 60 minutes, with complete cleavage occurring only after 400 minutes, highlighting the slow dissociation of this compound from the enzyme. nih.gov This slow dissociation is a notable characteristic of this compound's interaction with HIV-1 RT. nih.govnih.gov
Academic Implications of Slow Dissociation Kinetics for RNase H Inhibitor Design
The observation of slow dissociation kinetics for this compound from HIV-1 RT has significant academic implications for the design of future RNase H inhibitors. nih.govnih.gov Previous research suggested that rapid dissociation of RNase H active site inhibitors, such as β-thujaplicinol, could limit their potency. nih.govnih.govresearchgate.net The ability of this compound to form a long-lasting complex with HIV-1 RT, despite having slow association kinetics, suggests that slow dissociation can potentially compensate for the challenge active site inhibitors face in accessing the enzyme-substrate complex. nih.govnih.gov This tight binding and slow dissociation may help circumvent the obstacle posed by the inability of these compounds to bind effectively to a preformed enzyme-substrate complex. nih.govnih.govresearchgate.net Therefore, the this compound scaffold and its favorable dissociation profile offer a promising direction for the development of more potent and clinically relevant RNase H inhibitors. nih.gov
Investigating Substrate Competition and Access to the Active Site
A critical aspect of understanding how this compound inhibits HIV-1 RNase H involves investigating its interaction with the enzyme in the presence and absence of the nucleic acid substrate. researchgate.netresearchgate.netcsic.esnih.gov
Order-of-Addition Experiments for this compound Binding to Free Enzyme
Order-of-addition experiments are valuable for determining the preferred binding state of an inhibitor to an enzyme. Studies using these experiments have shown that this compound binds to the free HIV-1 RT enzyme. nih.govnih.gov This binding is dependent on the presence of Mg2+ ions. nih.govnih.gov
Impact of Pre-formed Enzyme-Nucleic Acid Substrate Complex on this compound Binding
A significant challenge for active site RNase H inhibitors is their ability to access the active site when the nucleic acid substrate is already bound to the enzyme. nih.govresearchgate.netresearchgate.netcsic.esnih.gov Order-of-addition experiments with this compound have demonstrated that its binding to a pre-formed enzyme-substrate complex is severely compromised. nih.govnih.govresearchgate.netresearchgate.net The presence of the bound nucleic acid appears to prevent this compound from effectively accessing the RNase H active site. nih.govnih.govresearchgate.net This finding is consistent with observations for other active site inhibitors and highlights a potential biochemical hurdle in the development of this class of inhibitors. nih.govnih.govresearchgate.net this compound exhibits the same behavior in this regard as β-thujaplicinol, which also does not bind to a pre-formed complex of HIV-1 RT and substrate. nih.gov Inhibition is primarily observed if the inhibitor is preincubated with RT and Mg2+ ions before the substrate is added. nih.gov
Structural and Computational Biology of Gsk5750 Enzyme Interactions
Molecular Docking and Ligand-Protein Interaction Analyses
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a protein, providing insights into the binding modes and interactions. mdpi.com For HIV-1 RNase H inhibitors, docking studies aim to understand how these molecules interact within the enzyme's active site. researchgate.netmdpi.com
Prediction of Binding Modes within the HIV-1 RNase H Active Site
GSK5750 is designed as an active site inhibitor of HIV-1 RT-associated RNase H. researchgate.netnih.gov Similar to other active site inhibitors, this compound possesses structural features capable of chelating divalent metal ions, which are crucial for RNase H activity. nih.govresearchgate.netunica.it The RNase H active site typically contains a DEDD motif (four conserved negatively charged amino acid residues) that binds one or two divalent metal ions, usually Mg²⁺, required for catalysis. unica.itembopress.org this compound, a 1-hydroxy-pyridopyrimidinone analog, features two exo-cyclic oxygen atoms and one aromatic nitrogen atom that contribute to its ability to chelate these metal ions. nih.govresearchgate.net Docking studies aim to predict how this compound positions itself within this active site to interact with these metal ions and surrounding residues. researchgate.net However, binding of this compound to a preformed enzyme-substrate complex is significantly hindered, suggesting that the bound nucleic acid prevents access to the active site. nih.govnih.govresearchgate.net
Identification of Key Amino Acid Residues Involved in this compound Binding
Active site RNase H inhibitors are anchored at the RNase H active site and interact with the bound divalent metal ions. nih.gov While specific detailed interactions of this compound with individual amino acid residues are not extensively detailed in the provided snippets beyond its metal chelation, studies on other RNase H inhibitors highlight the importance of residues within the DEDD motif (D443, E478, D498, and D549 in HIV-1 RT RNase H) and residues in the "RNase H primer grip" region, such as Gln475, Asn474, and Tyr501, in inhibitor binding and selective inhibition. researchgate.netunica.it Given that this compound is an active site inhibitor and its binding is Mg²⁺-dependent, it is expected to interact with the catalytic metal ions and likely some of the conserved acidic residues in the DEDD motif. nih.govnih.govunica.it
Molecular Dynamics Simulations to Assess Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a valuable tool for evaluating the structural and functional stability of protein-ligand complexes over time. researchgate.netmdpi.comnih.gov These simulations provide dynamic insights that static docking studies cannot offer. researchgate.netmdpi.com
Analysis of the Conformational Stability of the this compound-RNase H Complex
MD simulations can be used to determine the stability of the complex formed between this compound and HIV-1 RNase H. researchgate.net While direct details of MD simulations specifically for the this compound-RNase H complex are not provided in the search results, the general application of MD simulations in assessing the stability of RNase H inhibitor complexes is mentioned. researchgate.netmdpi.com These simulations help understand how the inhibitor influences the conformational dynamics of the enzyme and the stability of the bound state. mdpi.complos.org The slow dissociation kinetics of this compound from HIV-1 RT observed experimentally suggest a relatively stable complex once formed with the free enzyme. nih.govnih.gov MD simulations could provide a molecular-level explanation for this observed stability.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a relationship between the chemical structure of compounds and their biological activity. researchgate.netnih.govniscpr.res.inrasayanjournal.co.in
Development of Predictive Mathematical Models for Inhibitory Activity
QSAR studies involve developing predictive mathematical models that correlate structural descriptors of compounds with their inhibitory activity against a target enzyme like HIV-1 RNase H. researchgate.netnih.govniscpr.res.in These models can then be used to predict the activity of new, untested compounds and guide the design of more potent inhibitors. nih.govniscpr.res.in Although a specific QSAR analysis for this compound is not detailed, the application of QSAR in the context of developing RNase H inhibitors, including those with a pyridopyrimidinone scaffold similar to this compound, has been reported to disclose predictive mathematical models. researchgate.net These models help in understanding which structural features are important for inhibitory activity and can be used in virtual screening to identify potential lead compounds. researchgate.netplos.org
X-ray Crystallographic Studies of RNase H Inhibitor-Enzyme Complexes
Structural studies, particularly X-ray crystallography, have been instrumental in understanding how inhibitors interact with the RNase H active site. While a specific, detailed crystal structure solely of this compound bound to HIV-1 RT RNase H may not be widely available in the public domain snippets, high-resolution crystal structures of HIV-1 RT RNase H in complex with other active site inhibitors, such as β-thujaplicinol and naphthyridinones, have provided significant insights into the binding mechanisms of this class of compounds. researchgate.netnih.govnih.govebi.ac.uk These structures serve as valuable models for understanding the likely interactions of this compound, given its classification as a metal-chelating active site inhibitor with structural features similar to these analogs. nih.govrcsb.org
Structural Basis for Metal Ion Chelation and Active Site Occupancy
The catalytic mechanism of RNase H relies on the presence of divalent metal ions, typically two magnesium ions (Mg²⁺), coordinated within the active site by conserved acidic residues, often referred to as the DEDD motif (Asp443, Glu478, Asp498, and Asp549 in HIV-1 RT RNase H). nih.govscispace.comopenaccesspub.org These metal ions play a critical role in substrate binding and catalysis. scispace.com
Active site inhibitors like this compound are designed to compete with the nucleic acid substrate for binding to this metal-containing active site. nih.gov this compound, a 1-hydroxy-pyridopyrimidinone analog, features structural motifs capable of chelating these divalent metal ions. nih.gov This metal chelation is a primary mechanism by which this compound anchors itself within the RNase H active site. nih.gov
Crystallographic studies of related inhibitors demonstrate that these compounds bind directly within the RNase H active site, coordinating the two catalytic metal ions. researchgate.netnih.govnih.gov This coordination is often facilitated by a "chelating triad" or a 3-oxygen pharmacophore present in the inhibitor structure. openaccesspub.org By chelating these essential metal ions, the inhibitor disrupts their proper positioning and function, thereby preventing the enzyme from binding and cleaving the RNA strand of the RNA/DNA hybrid. nih.gov
Furthermore, structural data from inhibitor-bound complexes reveal that, in addition to metal coordination, these inhibitors can form interactions with surrounding amino acid residues in the active site. For example, studies with naphthyridinone and other inhibitors have shown interactions with residues like H539 and N474, contributing to the stability and specificity of binding within the active site pocket. nih.gov this compound's binding is also described as being dependent on Mg²⁺, further supporting the metal chelation mechanism. nih.gov
The binding of active site inhibitors is significantly affected by the presence of the nucleic acid substrate. Order-of-addition experiments with this compound and other active site inhibitors have shown that their binding to a pre-formed enzyme-substrate complex is compromised, indicating that the bound nucleic acid physically obstructs access to the RNase H active site. nih.gov This highlights the competitive nature of this compound binding with the natural substrate.
Insights into Conformational Adaptations of the Enzyme Upon Inhibitor Binding
The RNase H domain of HIV-1 RT is known to possess inherent conformational flexibility, which is important for its interaction with the nucleic acid substrate and its catalytic activity. This flexibility allows the enzyme to accommodate the RNA/DNA hybrid and undergo conformational changes necessary for efficient cleavage.
While detailed crystallographic data specifically illustrating the conformational adaptations of HIV-1 RNase H upon this compound binding are not extensively described in the provided snippets, studies with other inhibitors and biochemical characterization of this compound offer some insights. The observation that this compound exhibits slow dissociation kinetics from the enzyme-inhibitor complex suggests that its binding induces a relatively stable complex, which could involve induced conformational changes in the enzyme that stabilize the bound state. nih.gov
Furthermore, research on other inhibitors targeting HIV-1 RT, including those binding to sites distinct from the RNase H active site (allosteric inhibitors), has demonstrated that inhibitor binding can induce significant conformational rearrangements within the enzyme, impacting the positioning and accessibility of the RNase H active site. Although this compound is an active site inhibitor, its binding and the resulting chelation of metal ions likely influence the local conformation of the active site residues and potentially the broader RNase H domain.
NMR studies with other active-site RNase H inhibitors have also suggested the existence of multiple binding modes and conformational selectivity, indicating that the enzyme can adopt different conformations upon inhibitor binding, with certain conformations being favored. ebi.ac.uk While direct evidence for such multiple binding modes or specific conformational selection induced by this compound is not explicitly provided, the general principle of RNase H flexibility suggests that this compound binding could similarly involve or induce conformational adjustments necessary for optimal interaction and inhibition. The compromised binding of this compound to a pre-formed enzyme-substrate complex also implicitly suggests that the substrate-bound conformation of the enzyme is less conducive to inhibitor binding compared to the free enzyme conformation. nih.gov
Structure Activity Relationship Sar Studies and Analogue Development Based on Gsk5750
Impact of Chemical Modifications on GSK5750's Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial in understanding how modifications to a compound's structure affect its biological activity. For this compound and its analogs, these studies aim to optimize potency and selectivity towards HIV-1 RNase H.
Exploration of Modifications to the Pyridopyrimidinone Core Structure
The pyridopyrimidinone core structure of this compound is a key element for its activity as an RNase H inhibitor. researchgate.netacs.org This chemotype, along with others like hydroxynaphthyridine and hydroxypyridonecarboxylic acid, contains a chelating triad (B1167595) essential for binding to the active site divalent metals. acs.orgnih.gov Modifications to this core structure can significantly impact inhibitory activity. For instance, the 5-amino substituted pyridopyrimidinone scaffold was initially described in studies focusing on its interaction with the RT-associated RNase H domain. researchgate.net
Investigation of Substituent Effects at Key Positions for Inhibitory Activity
Substituent effects at various positions on the this compound scaffold and related chemotypes have been investigated to enhance inhibitory activity and selectivity. For example, in a series of 3-hydrazonoindolin-2-one derivatives, modifications led to compounds with significantly enhanced potency against RNase H. mdpi.com Specifically, compounds 11a and 11b showed roughly a 40-fold increase in potency compared to an initial lead compound. mdpi.com This highlights the importance of exploring different substitution patterns.
In other chemotypes, such as N-hydroxyimide derivatives, the introduction of substituents and lateral chains has been explored to improve potency and selectivity. unica.it For instance, a 4-sulphonamide diphenyl group at the N1 position of a related compound showed potent RNase H inhibition, and its interaction with residues like His539 and Lys540 within the RNase H domain was observed in crystal structures. unica.it
Data from studies on related RNase H inhibitors illustrate the impact of substituents:
| Compound | Scaffold | Key Modification | RNase H IC50 (µM) | Reference |
| This compound | 1-hydroxy-pyridopyrimidinone | - | 0.33 ± 0.11 | researchgate.netresearchgate.net |
| 11a | 3-hydrazonoindolin-2-one | Specific modifications | 1.90 | mdpi.com |
| 11b | 3-hydrazonoindolin-2-one | Specific modifications | 2.20 | mdpi.com |
| II-25 | Galloyl derivative | Specific modifications | 0.72 ± 0.07 | researchgate.net |
| IA-6 | Galloyl derivative | Furylmethylaminyl group at C-2 and C-3 of piperazine | 0.067 ± 0.02 | researchgate.net |
Note: This table includes data from related chemotypes where substituent effects were investigated, providing context for the general principles of SAR in RNase H inhibitors.
Design and Synthetic Methodologies for Novel this compound Analogs
The design and synthesis of novel analogs based on the this compound scaffold and similar RNase H inhibitors involve rational strategies and various synthetic methodologies.
Rational Design Strategies for Optimizing Inhibitory Activity
Rational design strategies for optimizing the inhibitory activity of RNase H inhibitors, including this compound analogs, often focus on targeting the enzyme's active site, which contains a DEDD catalytic motif that coordinates two divalent metal ions. nih.gov Inhibitors are designed to chelate these metal ions. nih.govresearchgate.netmdpi.com
Strategies involve introducing structural motifs capable of chelating divalent metal ions, similar to this compound's two exo-cyclic oxygen atoms and one aromatic nitrogen atom. nih.govresearchgate.net Rational design also considers the interaction with specific amino acid residues in the active site. For instance, molecular modeling predicted key interactions of galloyl derivatives with RT residues His539 and Arg557. researchgate.net In hydroxypyridone carboxylic acids, docking and crystallographic studies support favorable binding to the RNase H active site. nih.gov
The design of more potent analogs is guided by understanding these interactions and the impact of structural variations on binding affinity and enzyme inhibition. nih.gov
Development of Multi-targeting Inhibitors (e.g., Dual RNase H and Integrase Inhibition)
The structural similarity between HIV-1 RNase H and integrase (IN), both belonging to the DDE(D) nucleotidyltransferase superfamily and having two magnesium ions at their active sites, has led to the exploration of dual inhibitors targeting both enzymes. researchgate.netmdpi.comnih.gov
Some compounds designed as RNase H inhibitors have also shown activity against HIV IN strand transfer activity. researchgate.netresearchgate.net For example, certain galloyl derivatives were found to inhibit both RNase H and IN in vitro. researchgate.net Similarly, some hydroxypyridone carboxylic acid variants have shown dual inhibitory activity against RT polymerase and RNase H, and modifications may also provide integrase inhibition, leading to multi-target efficacy. nih.gov
However, achieving selective RNase H inhibition over IN inhibition can be a challenge. acs.org Studies on certain chemotypes have shown that while some analogs inhibit IN at low micromolar concentrations, modifications can lead to improved selectivity towards RNase H. acs.org
Examples of compounds with dual activity or explored for multi-targeting:
| Compound Class | Target(s) Explored | Key Findings | Reference |
| Galloyl derivatives | RNase H, IN | Some derivatives inhibit both RNase H and IN in vitro. | researchgate.net |
| Hydroxypyridone carboxylic acids | RNase H, Polymerase, IN | Modifications may lead to dual RNase H/Polymerase or potential IN inhibition. | nih.gov |
| 2-Hydroxylisoquinoline-1,3-diones | RNase H, Polymerase, IN | Some analogs show dual inhibition against RNase H and Polymerase. | acs.org |
| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one | RNase H, IN | Explored for dual inhibition. | kuleuven.be |
Identification and Validation of Essential Pharmacophoric Elements for RNase H Inhibition
The essential pharmacophoric elements for active site RNase H inhibitors, including this compound, typically involve a motif capable of chelating the two divalent metal ions in the active site. nih.govresearchgate.netunica.itmdpi.com This is often described as a three-oxygen pharmacophore or equivalent structures. nih.gov
For this compound, the structural motifs capable of chelating divalent metal ions include two exo-cyclic oxygen atoms and one aromatic nitrogen atom. nih.govresearchgate.net The 1-hydroxyl group of this compound is negatively ionized and contributes to the electrostatic potential. nih.gov
Beyond the metal-chelating core, many potent RNase H inhibitors also feature a hydrophobic aromatic moiety, often connected through a linker. acs.orgnih.gov This hydrophobic region can interact with residues in the binding pocket, such as His539, W535, and V552, or potentially with the nucleic acid substrate. acs.org The biaryl substituent has been found to be particularly effective in some chemotypes. acs.org
Validation of these pharmacophoric elements comes from SAR studies where modifications to these regions impact activity, as well as from docking and crystallographic studies that show the inhibitor's binding mode and interactions within the active site. acs.orgmdpi.comnih.gov Competition studies and mutagenesis studies can further confirm the binding action and the importance of specific residues for inhibitor binding. mdpi.com
The predicted binding mode of related inhibitors suggests potential chelating interactions between the core structure and the metal cofactors, which are coordinated to the conserved acidic residues (D443, E478, D498, and D549). acs.orgnih.gov Interactions with other residues, such as a potential interaction between a keto group and His539, can also help stabilize the inhibitor at the active site. nih.gov
Preclinical Research Applications and in Vitro Mechanistic Investigations of Gsk5750
In Vitro Enzymatic Assays for Comprehensive Compound Evaluation
In vitro enzymatic assays are fundamental tools in preclinical research to evaluate the potency and specificity of a compound against its intended enzyme target. For GSK5750, these assays have been crucial in defining its inhibitory profile against HIV-1 RT-associated RNase H. wikipedia.orgwikipedia.org
Detailed biochemical studies have been conducted to characterize the effects of this compound on both the RNase H and polymerase activities of HIV-1 RT. wikipedia.orgwikipedia.org These investigations confirmed that this compound acts as a specific inhibitor of the RNase H function. wikipedia.orgwikipedia.org Notably, this compound demonstrated no significant effect on the polymerase activity of HIV-1 RT at concentrations up to 20 µM, indicating a high degree of selectivity for the RNase H domain. wikipedia.orgwikipedia.org Furthermore, this compound was shown not to inhibit the activity of Escherichia coli RNase H, highlighting its specificity for the viral enzyme. wikipedia.orgnih.gov
The mechanism of inhibition involves this compound competing with the nucleic acid substrate for access to the RNase H active site. wikipedia.orgwikipedia.org Order-of-addition experiments revealed that this compound binds to the free enzyme in a manner dependent on the presence of Mg²⁺ ions. wikipedia.org However, a significant observation is that the binding of this compound to a preformed enzyme-substrate complex is severely compromised. wikipedia.orgnih.gov This is attributed to the bound nucleic acid preventing access to the RNase H active site, which presents a potential biochemical challenge in the development of potent RNase H inhibitors. wikipedia.orgnih.gov
Quantitative Assessment of Inhibitory Potency (e.g., IC50, Ki Determinations)
Quantitative assessment of inhibitory potency is a critical aspect of enzymatic assays, providing key parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). For this compound, in vitro enzymatic assays have yielded specific values demonstrating its potency against HIV-1 RT-associated RNase H.
This compound significantly inhibited HIV-1 RT-associated RNase H activity with an IC₅₀ value of 0.33 ± 0.11 µM. wikipedia.orgnih.gov This indicates that a relatively low micromolar concentration of this compound is sufficient to achieve half-maximal inhibition of the enzyme's RNase H activity in vitro. When compared to β-thujaplicinol, another active site inhibitor, this compound exhibited approximately 12-fold stronger potency. wikipedia.orgnih.gov The IC₅₀ for β-thujaplicinol was reported as 3.8 ± 0.65 µM in comparable assays. wikipedia.orgnih.gov
Beyond IC₅₀, the binding affinity of this compound to HIV-1 RT has also been quantified. An equilibrium dissociation constant (Kd) of approximately 400 nM has been reported, indicating a relatively tight binding interaction between this compound and the enzyme. wikipedia.org While Kᵢ values are often determined to understand the nature of enzyme inhibition, the provided information primarily highlights the IC₅₀ and Kd for this compound.
Table 1: In Vitro Inhibitory Potency of this compound against HIV-1 RT-Associated RNase H
| Parameter | Value (µM) | Notes | Source |
| IC₅₀ | 0.33 ± 0.11 | Against HIV-1 RT-associated RNase H | wikipedia.orgnih.gov |
| IC₅₀ | 3.8 ± 0.65 | For β-thujaplicinol (for comparison) | wikipedia.orgnih.gov |
| Kd | ~0.4 (or 400 nM) | Binding to HIV-1 RT | wikipedia.org |
Detailed Biochemical Characterization of Inhibitor Binding Properties
Detailed biochemical characterization provides insights into how an inhibitor interacts with its target enzyme at a molecular level. This compound, as a 1-hydroxy-pyridopyrimidinone analog, is designed to bind to the active site of HIV-1 RT-associated RNase H. wikipedia.org Its structure, featuring two exo-cyclic oxygen atoms and one aromatic nitrogen atom, is consistent with its ability to chelate divalent metal ions present in the enzyme's active site. wikipedia.orgwikipedia.org
The binding of this compound to HIV-1 RT has been characterized as relatively tight, with an equilibrium dissociation constant (Kd) of approximately 400 nM. wikipedia.org Importantly, studies have shown that the inhibition achieved by this compound correlates with slow enzyme-inhibitor dissociation kinetics. wikipedia.org This slow dissociation suggests that once this compound is bound to the enzyme, it forms a relatively stable complex, which may contribute to its inhibitory effectiveness. The concept of tight binding, as observed with this compound, is considered potentially advantageous as it might help to overcome the challenge posed by the competing nucleic acid substrate for active site access. wikipedia.org
However, a significant biochemical hurdle identified is the compromised binding of this compound to the enzyme when the nucleic acid substrate is already bound. wikipedia.orgnih.gov This suggests that the presence of the template-primer in the RNase H active site prevents this compound from accessing the metal ions it needs to chelate for effective binding and inhibition. wikipedia.org This characteristic highlights a potential limitation for active site inhibitors like this compound in inhibiting the enzyme during the processive reverse transcription where the nucleic acid substrate is continuously bound. wikipedia.orgnih.gov
Cellular Studies for Mechanistic Insights
While in vitro enzymatic assays provide crucial information about a compound's direct interaction with a purified enzyme, cellular studies are essential to understand its activity and mechanism within a more complex, native biological environment. These studies can provide insights into target engagement in a cellular context and the compound's effects on cellular processes. It is important to note that the information available from the provided sources primarily focuses on the in vitro biochemical properties of this compound.
Assessment of this compound's Target Engagement in Cell-Based Systems
Assessing a compound's target engagement within living cells is a critical step in preclinical research. It confirms that the compound can reach its target in a cellular environment and bind to it. Techniques such as Cellular Thermal Shift Assay (CETSA) and approaches utilizing resonance energy transfer (like BRET or FRET) are commonly employed for this purpose.
Based on the provided search results, detailed experimental data specifically demonstrating this compound's direct target engagement within cell-based systems is not available. The existing information confirms that this compound is a potent inhibitor of HIV-1 RT-associated RNase H activity in in vitro enzymatic assays wikipedia.orgnih.gov and binds to the purified enzyme wikipedia.org. While this in vitro activity strongly suggests that this compound should engage its target in cells, direct experimental validation of this cellular engagement for this compound is not presented in the provided sources. Preclinical studies often utilize cellular assays to bridge the gap between biochemical activity and effects in more complex models, but specific findings for this compound in such cellular target engagement assays are not detailed in the provided snippets.
Investigations into Intracellular Distribution and Permeability of this compound (Hypothetical, for academic comprehensiveness)
Understanding the intracellular distribution and permeability of a compound is vital in preclinical research to determine if it can reach its intracellular target at sufficient concentrations. Factors such as cell membrane permeability, active transport, and compartmentalization within organelles can significantly influence a compound's effectiveness. For a compound targeting an intracellular enzyme like HIV-1 RT, adequate cellular uptake and appropriate intracellular localization are prerequisites for activity.
While crucial for a comprehensive understanding of this compound's potential as an antiviral agent, specific data regarding its intracellular distribution and permeability within relevant cell types (such as HIV-infected cells) is not available in the provided search results. Such studies would typically involve using labeled versions of the compound or employing techniques like mass spectrometry on cellular fractions to track its movement and concentration within the cell. For academic comprehensiveness, it is important to acknowledge that these investigations are standard in preclinical characterization to assess whether a compound can effectively reach its site of action within the cell. However, specific findings for this compound in this regard are not detailed in the provided sources.
Utilizing Resistant HIV-1 Mutants to Validate Target and Elucidate Mechanism of Resistance
Studying compounds in the context of drug-resistant viral mutants is a powerful approach in preclinical research. It can help validate the intended target by assessing if mutations in the target enzyme affect the compound's potency. Furthermore, it can elucidate potential mechanisms by which the virus might develop resistance to the compound. HIV-1, with its high mutation rate, is known to readily develop resistance to antiviral drugs, often through mutations in its enzymes like reverse transcriptase.
The provided search results discuss the general concept of using resistant HIV-1 mutants to study resistance mechanisms, particularly for other classes of RT inhibitors like NRTIs and NNRTIs. Mutations in RT can lead to resistance by altering the enzyme's interaction with the inhibitor or affecting processes like nucleotide excision. One snippet mentions that this compound's inability to access the active site when the template-primer is bound is a potential biochemical hurdle wikipedia.org, which relates to its mechanism of inhibition but not necessarily to resistance mutations against this compound itself. Another source mentions testing a different compound against mutants resistant to other drug classes.
However, there is no specific information in the provided search results detailing experiments where this compound was tested against a panel of resistant HIV-1 mutants to assess its activity against them or to identify mutations that confer resistance specifically to this compound. Such studies would be valuable in predicting the potential for resistance development and understanding the genetic barrier to resistance for this compound. Based on the provided sources, specific findings on the use of resistant HIV-1 mutants to validate this compound's target or elucidate resistance mechanisms to this compound are not available.
Research in Non-human In Vivo Model Systems for Mechanistic Proof-of-Concept
Research in non-human in vivo model systems is a critical step in the preclinical evaluation of potential therapeutic agents. These models provide a more complex biological environment compared to in vitro systems, allowing for the study of drug absorption, distribution, metabolism, excretion (ADME), as well as the compound's effects within a living organism liveonbiolabs.comminervaimaging.comselvita.com. For inhibitors targeting viral enzymes like HIV-1 RNase H, in vivo models can offer insights into the compound's ability to reach the site of infection, its stability and half-life in a biological system, and its impact on viral replication and pathogenesis within a living host. While specific published data detailing the application of this compound in non-human in vivo models specifically for studying RNase H inhibition mechanisms were not found in the searched literature, the principles of using such models for mechanistic proof-of-concept can be outlined hypothetically based on the known in vitro properties of this compound and the nature of HIV-1 infection.
Application of Relevant Animal Models for Studying RNase H Inhibition Mechanisms (Hypothetical, for academic comprehensiveness)
To investigate the mechanistic proof-of-concept for an RNase H inhibitor like this compound in a living system, relevant animal models would hypothetically be employed. Given that HIV-1 primarily infects humans, suitable animal models would need to be susceptible to HIV-1 or a related lentivirus that mimics key aspects of HIV-1 infection and replication, including the reliance on RT-associated RNase H activity.
One hypothetical approach could involve the use of non-human primate models, such as simian immunodeficiency virus (SIV)-infected macaques. SIV infection in macaques shares many similarities with HIV-1 infection in humans, including the viral life cycle and the function of viral enzymes like reverse transcriptase and its associated RNase H activity. Alternatively, humanized mouse models, which are engrafted with human immune cells and tissues, can be infected with HIV-1 and could potentially serve as a model system.
In such hypothetical in vivo studies, researchers might administer this compound to infected animals and monitor various parameters to assess its effect on viral replication and to infer its mechanism of action within the living host. This could involve:
Monitoring Viral Load: Measuring the levels of viral RNA or DNA in the plasma or tissues of treated animals compared to control groups would indicate whether this compound can suppress viral replication in vivo.
Assessing Proviral DNA Synthesis: Analyzing the amount and structure of proviral DNA integrated into the host cell genome could provide indirect evidence of RNase H inhibition, as this enzyme is crucial for the synthesis of double-stranded viral DNA. Techniques like quantitative PCR could be used for this purpose.
Evaluating RNase H Activity in Isolated Cells: Although challenging, it might be hypothetically possible to isolate infected cells from treated animals and assess the activity of HIV-1 RNase H in the presence of internalized this compound or its metabolites.
Pharmacokinetic and Pharmacodynamic Studies: Determining the concentration of this compound in the plasma and target tissues over time (pharmacokinetics) and correlating these levels with the observed antiviral effects (pharmacodynamics) would be crucial to understand if sufficient concentrations of the inhibitor are reaching the site of infection to exert a mechanistic effect on RNase H.
Investigating Resistance Development: If viral rebound occurs during treatment, analyzing the genetic sequence of the viral RT in resistant strains could reveal mutations that confer reduced susceptibility to this compound, providing further evidence that RNase H is the target and offering insights into potential resistance pathways.
Hypothetically, if this compound treatment in these animal models led to a reduction in viral load, altered patterns of proviral DNA synthesis consistent with RNase H inhibition, and this correlated with the presence of the compound in infected tissues, it would provide in vivo mechanistic proof-of-concept for targeting RNase H with this compound class. However, the challenges observed in vitro regarding substrate competition would need to be considered when interpreting in vivo results, as the complex cellular environment could influence the inhibitor's access to the enzyme. Such hypothetical studies would be essential for bridging the gap between in vitro observations and the potential for in vivo efficacy, guiding further optimization of RNase H inhibitors.
Challenges and Future Research Directions for Hiv 1 Rnase H Inhibitors
Addressing Biochemical and Cellular Hurdles to Antiviral Efficacy
The translation of potent in vitro RNase H inhibition to significant antiviral activity in cell culture has been a major challenge. This is partly due to the complex environment within the host cell and the specific interactions of the HIV-1 RT enzyme.
Overcoming the Challenge of Substrate Competition at the Active Site
Active site inhibitors of HIV-1 RNase H, including GSK5750, typically function by chelating the essential divalent metal ions (Mg²⁺) required for catalysis at the RNase H active site researchgate.netnih.govosti.gov. However, a significant challenge arises from the competition with the natural nucleic acid substrate (the RNA/DNA hybrid) for access to this active site nih.govunica.itnih.gov. When the template-primer is already bound to the RT enzyme, compounds like this compound may not be able to efficiently access the Mg²⁺ ions in the RNase H active site unica.it.
Enzymatic assays have demonstrated that this compound is more potent when it is included in the reaction mixture before the addition of the nucleic acid substrate unica.it. This suggests that the presence of the bound nucleic acid substrate hinders inhibitor binding nih.govnih.gov. This inability of active site inhibitors to efficiently bind to a preformed enzyme-substrate complex represents a significant biochemical hurdle in developing potent RNase H inhibitors nih.govnih.govresearchgate.netresearchgate.net.
Strategies for Engaging the Shallow and Open Nature of the RNase H Active Site
The catalytic groove of the HIV-1 RNase H domain is described as shallow and open, offering limited contact sites for small molecule inhibitors beyond interactions with the two metal ions unica.it. This structural characteristic contributes to the difficulty in achieving high-affinity binding and sustained inhibition.
This compound, a 1-hydroxy-pyridopyrimidinone analog, was designed as an active site inhibitor featuring structural motifs capable of chelating divalent metal ions researchgate.netnih.gov. While it shows significantly stronger potency in inhibiting HIV-1 RT-associated RNase H activity compared to earlier compounds like β-thujaplicinol in enzymatic assays (IC₅₀ = 0.33 ± 0.11 µM for this compound vs. 3.8 ± 0.65 µM for β-thujaplicinol), overcoming the challenge posed by the open active site and substrate competition remains crucial for improving cellular efficacy researchgate.netresearchgate.net.
Advanced Strategies for Improving Inhibitor Properties
Research on compounds like this compound has highlighted the need for advanced strategies to improve inhibitor properties beyond simple binding affinity, focusing on kinetic profiles and specificity.
Enhancing Inhibitor Binding Kinetics and Optimizing Dissociation Profiles
In contrast, research on this compound has shown a different kinetic profile. Although the association kinetics of this compound may still be slow, it forms a long-lasting complex with HIV-1 RT nih.govnih.govresearchgate.net. This slow dissociation of this compound from the RNase H active site is a key property that may help neutralize the obstacle presented by the competing nucleic acid substrate nih.govunica.itnih.govresearchgate.net. This ability to form a stable, long-lasting complex makes the this compound scaffold potentially interesting for further development, suggesting that slow dissociation can improve the effectiveness of active site inhibitors and potentially circumvent the challenge of substrate binding to the enzyme before the inhibitor nih.govnih.govresearchgate.net.
Data comparing the IC₅₀ values of this compound and β-thujaplicinol illustrate the improved potency of this compound in enzymatic assays:
| Compound | HIV-1 RNase H IC₅₀ (µM) |
| β-thujaplicinol | 3.8 ± 0.65 |
| This compound | 0.33 ± 0.11 |
This table shows this compound is approximately 12-fold more potent than β-thujaplicinol in inhibiting HIV-1 RNase H activity in enzymatic assays researchgate.netresearchgate.net.
Designing for Improved Specificity and Reduced Off-Target Interactions
Another critical aspect of developing successful RNase H inhibitors is ensuring high specificity for the viral enzyme and minimizing inhibition of host cellular RNases, particularly human RNase H1 and RNase H2 nih.gov. Inhibition of human RNase H enzymes can lead to severe cellular toxicity nih.gov.
This compound has demonstrated a degree of specificity. Studies have shown that this compound does not significantly inhibit the activity of Escherichia coli RNase HI researchgate.netnih.govresearchgate.netnih.gov. While E. coli RNase HI is not a human enzyme, this finding is relevant as it indicates the compound is not a general RNase H inhibitor and possesses some selectivity. The research also indicates that this compound does not inhibit HIV-1 RT polymerase activity at concentrations up to 20 µM, reflecting a high degree of selectivity for the RNase H function of HIV-1 RT over its polymerase activity researchgate.netresearchgate.net. Future research aims to further enhance this specificity and confirm the lack of inhibition against human RNase H1 and H2.
Exploration of Novel Inhibitor Chemotypes and Chemical Scaffolds
The challenges encountered with existing RNase H inhibitors, including the substrate competition and the nature of the active site, underscore the need for exploring novel inhibitor chemotypes and chemical scaffolds unica.itresearchgate.net. While this compound is a 1-hydroxy-pyridopyrimidinone derivative researchgate.netresearchgate.net, research continues into diverse chemical series to identify compounds with improved properties.
Potential for Combination Research with Existing Antiretroviral Classes
The treatment of HIV infection primarily relies on combination antiretroviral therapy (cART), which targets multiple viral mechanisms simultaneously to suppress viral replication and prevent the emergence of drug resistance. nih.govcsic.esrsc.org The development of new antiretroviral drugs remains an ongoing priority due to the challenge of drug resistance. nih.govresearchgate.netresearchgate.net
RNase H inhibitors, such as this compound, represent a potential new class of antiretroviral agents that could be used in combination therapies. The RNase H domain is highly conserved in HIV patients, suggesting that inhibitors targeting this domain might be effective even against strains resistant to existing RT inhibitors. mdpi.com Combining RNase H inhibitors with other classes of approved inhibitors could potentially limit the selection of RNase H mutations and prevent the development of resistance to the RNase H inhibitor itself. mdpi.com
While this compound specifically targets the RNase H active site, the concept of combining inhibitors targeting different domains or activities of HIV-1 RT, or combining RNase H inhibitors with other drug classes like integrase inhibitors, is an active area of research. Studies have investigated the effects of combining DNA polymerase and RNase H inhibitor combinations on HIV-1 reverse-transcriptase activities. nih.gov Furthermore, the structural similarities between the catalytic domains of HIV-1 integrase and RT RNase H have led to the exploration of dual-acting agents that could target both enzymes, potentially decreasing the likelihood of drug resistance. unica.itrsc.org Although this compound is primarily described as an RNase H inhibitor, the broader research into dual or combination therapies highlights the potential strategic placement of an effective RNase H inhibitor within a multi-drug regimen.
Outlook and Perspectives for RNase H Inhibitors in Antiviral Drug Discovery and Development
The RNase H activity of HIV-1 reverse transcriptase remains an unexploited, yet promising, target for antiviral drug development. researchgate.netnih.govunica.itnih.gov Despite significant efforts and the identification of numerous RNase H inhibitors in enzymatic assays, none have yet reached clinical approval. nih.govunica.itresearchgate.netplos.org This is primarily attributed to challenges in translating biochemical potency into significant antiviral activity in cell culture and achieving favorable therapeutic indices. researchgate.netplos.org
The research on compounds like this compound has provided valuable insights into the characteristics required for effective RNase H inhibition. The demonstration that slow dissociation kinetics can improve the performance of active site inhibitors, potentially compensating for the challenge of substrate competition, is a significant finding. nih.gov This suggests that future drug discovery efforts could focus on developing compounds with similar or improved binding profiles, including faster rates of association and slow dissociation. nih.gov
The development of potent allosteric inhibitors, which bind to sites other than the active site, alongside active site inhibitors is also seen as a potential strategy to develop powerful new therapeutic options. nih.gov The emergence of crystal structures of RNase H with bound inhibitors is crucial for guiding the design of novel inhibitors with improved properties. nih.govnih.gov More such structures, especially those including the bound nucleic acid substrate, are urgently needed to better understand inhibitor interactions in a more physiologically relevant context. nih.gov
The high percentage of compounds developed against HIV RNase H and integrase that showed activity against HBV RNase H suggests that research in the HIV field can inform and accelerate drug discovery for other viruses, such as Hepatitis B Virus (HBV), which also relies on an essential RNase H activity for replication. researchgate.netnih.gov
Q & A
Q. What is the mechanism of action of GSK5750 in inhibiting HIV-1 reverse transcriptase (RT)-associated RNase H?
this compound binds to the RNase H active site of HIV-1 RT in an Mg²⁺-dependent manner, specifically inhibiting RNase H activity without affecting DNA polymerase function. Its scaffold (1-hydroxypyridopyrimidinone) prevents access to Mg²⁺ ions when the enzyme-substrate complex is preformed, necessitating pre-incubation with the free enzyme for effective inhibition .
Q. Why is RNase H a significant therapeutic target for HIV-1 research?
RNase H is essential for viral replication, as it degrades the RNA template during reverse transcription. Its understudied active site presents opportunities for novel inhibitors like this compound, which could complement existing therapies targeting polymerase or integrase functions .
Q. What methodologies are used to determine this compound’s dissociation constant (Kd) with HIV-1 RT?
Equilibrium dialysis, surface plasmon resonance (SPR), and fluorescence anisotropy assays are employed to measure binding kinetics. These methods quantify the slow dissociation rate of this compound, which enhances its inhibitory potency despite substrate competition .
Q. What controls are necessary to validate this compound’s specificity for HIV-1 RNase H?
Include negative controls with bacterial RNase H (e.g., E. coli) and assess cross-reactivity with human RNase H2. This compound shows no inhibition of bacterial homologs, confirming target specificity .
Advanced Research Questions
Q. How do the binding kinetics of this compound compare to β-thujaplicinol, a prototypic RNase H inhibitor?
this compound exhibits slower dissociation kinetics (t₁/₂ ~30 minutes) compared to β-thujaplicinol (rapid dissociation), enabling prolonged enzyme-inhibitor complex stability. This compensates for its inability to bind preformed enzyme-substrate complexes .
Q. What experimental conditions are critical for assessing this compound’s inhibitory activity?
Pre-incubation of this compound with HIV-1 RT before substrate addition is mandatory. Failure to do so results in reduced potency due to steric hindrance from the bound nucleic acid .
Q. How can researchers address this compound’s limited access to the RNase H active site in enzyme-substrate complexes?
Use competitive binding assays with substrate analogs or kinetic studies under varying Mg²⁺ concentrations to identify conditions favoring inhibitor-enzyme interactions. Co-crystallization studies may reveal structural modifications to improve binding accessibility .
Q. What structural modifications enhance this compound’s inhibitory profile?
Structure-activity relationship (SAR) studies highlight the importance of the hydroxyl group at position 1 and aromatic substituents. Derivatives with extended hydrophobic moieties show improved binding to the RNase H active site .
Q. What are common pitfalls in interpreting RNase H inhibition assay data with this compound?
Substrate interference during inhibitor addition can lead to false negatives. Mitigate this by including time-course experiments and verifying inhibition reversibility through dilution assays .
Q. How do molecular dynamics simulations inform this compound’s interaction with the RNase H active site?
Simulations reveal hydrogen bonding with catalytic residues (e.g., D549, E478) and hydrophobic interactions with the primer grip region. These insights guide rational design of analogs with optimized binding kinetics .
Methodological Notes
- Data Contradictions : this compound’s potency in enzymatic assays (IC₅₀ = 0.33 μM) contrasts with its inability to inhibit preformed enzyme-substrate complexes. Resolve this by emphasizing kinetic pre-incubation protocols .
- Experimental Design : Use stopped-flow kinetics to quantify association/dissociation rates and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
